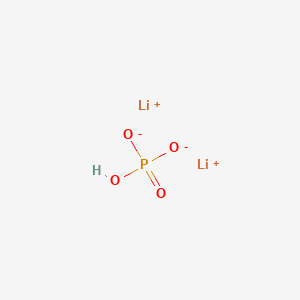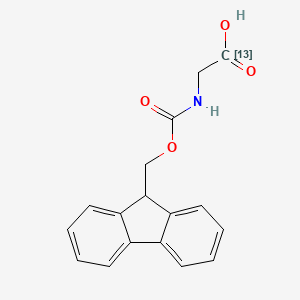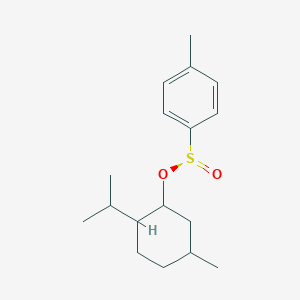
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate is a chemical compound with the molecular formula C3H3Cl2F3O2·3H2O. It is a derivative of acetone, where the hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate typically involves the chlorination and fluorination of acetone. One common method includes the reaction of acetone with chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The trihydrate form is obtained by crystallization from aqueous solutions.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated and chlorinated organic compounds.
Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate exerts its effects involves its ability to act as an electrophile due to the presence of electron-withdrawing groups. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparación Con Compuestos Similares
- 1,1-Dichloro-3,3,3-trifluoroacetone
- 3,3-Dichloro-1,1,1-trifluoro-2-propanone
- Trifluoroacetone
Comparison: 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate is unique due to its trihydrate form, which influences its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in specific synthetic applications, particularly where hydration is beneficial for the reaction conditions or product stability.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and versatile applications
Propiedades
Fórmula molecular |
C3H7Cl2F3O4 |
|---|---|
Peso molecular |
234.98 g/mol |
Nombre IUPAC |
3,3-dichloro-1,1,1-trifluoropropan-2-one;trihydrate |
InChI |
InChI=1S/C3HCl2F3O.3H2O/c4-2(5)1(9)3(6,7)8;;;/h2H;3*1H2 |
Clave InChI |
LCQAKKCZHXCPIM-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C(F)(F)F)(Cl)Cl.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)



azanium](/img/structure/B12061565.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)

![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)



![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
